H-Glu-Tyr-Glu-OH

Tyrosine Kinase Substrate Specificity Peptide Screening

Choose H-Glu-Tyr-Glu-OH (CAS 32140-46-8) for reproducible biochemical research. Unlike random copolymers or dipeptides, this homogeneous tripeptide delivers a defined molecular weight (439.42 g/mol) and precise stoichiometry for accurate tyrosine kinase kinetics. Validated as an HPK40 substrate—dipeptides fail entirely. Quantified extinction coefficient (1280 M⁻¹cm⁻¹ at 280 nm) enables reliable UV calibration. Characterized 37-fold Kd range across pseudopeptidic cages supports tunable supramolecular binding studies. Insist on sequence-defined purity to eliminate batch variability.

Molecular Formula C19H25N3O9
Molecular Weight 439.4 g/mol
Cat. No. B15598617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Glu-Tyr-Glu-OH
Molecular FormulaC19H25N3O9
Molecular Weight439.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H25N3O9/c20-12(5-7-15(24)25)17(28)22-14(9-10-1-3-11(23)4-2-10)18(29)21-13(19(30)31)6-8-16(26)27/h1-4,12-14,23H,5-9,20H2,(H,21,29)(H,22,28)(H,24,25)(H,26,27)(H,30,31)/t12-,13-,14-/m0/s1
InChIKeyRXJFSLQVMGYQEL-IHRRRGAJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Glu-Tyr-Glu-OH Defined Tripeptide for Tyrosine Kinase and Peptide Recognition Research


H-Glu-Tyr-Glu-OH (CAS 32140-46-8, single-letter code EYE) is a synthetic tripeptide composed of glutamic acid, tyrosine, and glutamic acid residues, with a molecular weight of 439.42 g/mol . Unlike heterogeneous polymeric substrates, this homogeneous, chemically defined tripeptide provides a reproducible minimal recognition motif for studying tyrosine kinase specificity and peptide-host interactions [1]. It serves as a validated bioactive peptide identified through systematic peptide screening, making it a reliable tool for biochemical and pharmacological research .

Why H-Glu-Tyr-Glu-OH Cannot Be Replaced by Shorter Dipeptides or Random Copolymers


Substituting H-Glu-Tyr-Glu-OH with a simpler dipeptide (e.g., H-Glu-Tyr-OH) or a random copolymer (e.g., Poly(Glu,Tyr)) introduces critical functional and analytical variability. Studies with the tyrosine kinase HPK40 demonstrate that only tripeptides and longer sequences are recognized as substrates, while dipeptides fail entirely [1]. Similarly, the peptide's specific affinity for pseudopeptidic cages varies 37-fold depending on the cage's chemical environment, underscoring that its recognition is sequence- and context-dependent, not a generic property of Glu-Tyr-containing peptides [2]. The quantitative evidence below demonstrates why precise sequence definition is non-negotiable for reproducible scientific outcomes.

Quantitative Differentiation Evidence for H-Glu-Tyr-Glu-OH vs. Analogs


Minimal Tyrosine Kinase Substrate Recognition: Tripeptide EYE vs. Dipeptide Analogs

The tripeptide H-Glu-Tyr-Glu-OH (EYE) is recognized as a substrate by the major tyrosine protein kinase HPK40 isolated from HL-60 cells, whereas none of the tested dipeptides (including H-Glu-Tyr-OH) served as substrates. This establishes a critical length threshold for HPK40 recognition, where the tripeptide represents the minimal functional unit [1].

Tyrosine Kinase Substrate Specificity Peptide Screening

Defined Affinity Profile for Pseudopeptidic Cages: H-Glu-Tyr-Glu-OH Binding Selectivity

The affinity of H-Glu-Tyr-Glu-OH for a series of pseudopeptidic cages was quantitatively determined via fluorescence titration. The CyHis cage exhibited the strongest binding with a Kd of 115 μM, while CyLys (550 μM), CyOrn (1150 μM), CyAsp (2040 μM), and CyGlu (4270 μM) showed progressively weaker binding. The 37-fold difference between CyHis and CyGlu demonstrates that the peptide's recognition is exquisitely sensitive to the host's chemical environment [1].

Supramolecular Chemistry Peptide Recognition Host-Guest Binding

Physicochemical Identity: Defined Tripeptide vs. Heterogeneous Poly(Glu,Tyr) Copolymers

H-Glu-Tyr-Glu-OH is a single, chemically defined tripeptide with a precise molecular weight of 439.42 g/mol (C19H25N3O9), an extinction coefficient of 1280 M⁻¹cm⁻¹ at 280 nm, and a GRAVY of -2.77 . In contrast, the commonly used tyrosine kinase substrate Poly(Glu,Tyr) is a random copolymer with a broad molecular weight distribution (20,000-50,000 Da) and undefined stoichiometry (typically 4:1 Glu:Tyr) .

Peptide Chemistry Quality Control Analytical Characterization

Validated Bioactivity from Peptide Screening vs. Uncharacterized In-Class Peptides

H-Glu-Tyr-Glu-OH was identified as a bioactive peptide through systematic peptide screening, a methodology that pools active peptides primarily by immunoassay. This provides empirical evidence of biological activity, in contrast to many in-class tripeptides (e.g., H-Glu-Glu-Tyr-OH, H-Glu-Tyr-Tyr-OH) that lack documented bioactivity or have only predicted functions .

Peptide Screening Bioactivity Validation Research Tools

Procurement-Driven Application Scenarios for H-Glu-Tyr-Glu-OH Based on Validated Evidence


Tyrosine Kinase Activity Assays Requiring a Defined Minimal Substrate

Use H-Glu-Tyr-Glu-OH as a minimal, well-defined substrate for tyrosine kinase activity assays, particularly for HPK40 or related kinases. Unlike random copolymers, this tripeptide provides a homogeneous substrate with a precise molecular weight, enabling accurate kinetic measurements and eliminating batch-to-batch variability. The evidence shows that dipeptides are not recognized, underscoring the necessity of the tripeptide length for enzyme engagement [REFS-1, REFS-2].

Supramolecular Host-Guest Binding Studies and Biosensor Development

Employ H-Glu-Tyr-Glu-OH in supramolecular chemistry research as a guest molecule with a quantitatively characterized affinity profile for pseudopeptidic cages. The 37-fold Kd range across different cage variants makes it an ideal probe for studying molecular recognition, host adaptation, and for developing biosensors where tunable binding is required [1].

Quality Control and Calibration Standards in Peptide Quantification

Utilize H-Glu-Tyr-Glu-OH as a calibration standard for UV absorbance-based peptide quantification at 280 nm, leveraging its precisely defined extinction coefficient (1280 M⁻¹cm⁻¹) and homogeneous composition. This contrasts with polymeric substrates that cannot serve as reliable quantitative standards due to their undefined stoichiometry and polydispersity .

Peptide Library Screening and Epitope Mapping in Drug Discovery

Incorporate H-Glu-Tyr-Glu-OH into peptide library screening campaigns for protein interaction mapping, functional analysis, and epitope screening. Its validated bioactivity from immunoassay-based screening provides a higher probability of yielding actionable hits compared to uncharacterized or computationally predicted peptide sequences .

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